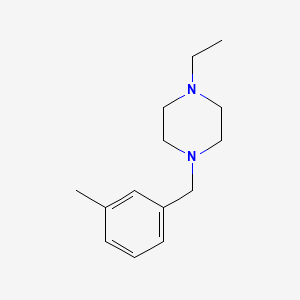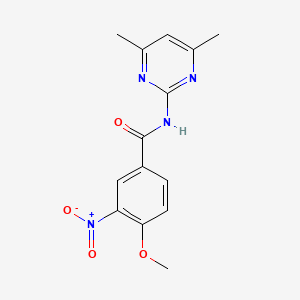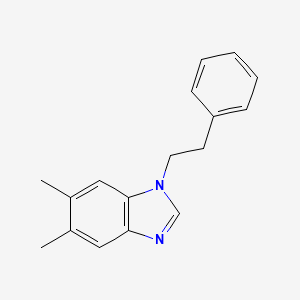
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide, also known as BPTAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPTAA is a thiazole-based compound that has been synthesized through various methods and has been shown to exhibit various biochemical and physiological effects.
科学研究应用
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has been used as a tool in scientific research to study various biological pathways, including the NF-κB pathway, which is involved in inflammation and cancer.
作用机制
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has been shown to inhibit the activity of the NF-κB pathway by preventing the translocation of the NF-κB protein to the nucleus. This prevents the activation of genes involved in inflammation and cancer cell growth. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
Future research on N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide could focus on its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Further studies could also investigate the mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide and its interactions with other biological pathways. Additionally, research could focus on developing more efficient synthesis methods for N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide and improving its solubility and bioavailability.
合成方法
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide can be synthesized through various methods, including the reaction of 2-aminothiazole with tert-butyl acrylate and phenyl isocyanate. Another method involves the reaction of 2-aminothiazole with tert-butyl acrylate and phenyl isothiocyanate. The resulting product is then purified through column chromatography to obtain pure N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide.
属性
IUPAC Name |
(E)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-16(2,3)13-11-20-15(17-13)18-14(19)10-9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,17,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQSWEPTQDDZMK-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)

![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)

![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)

